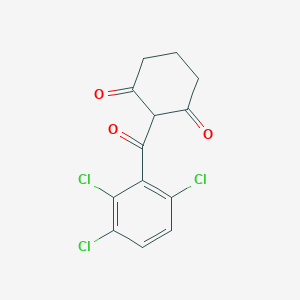![molecular formula C11H17NO2 B14378753 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL CAS No. 90054-99-2](/img/structure/B14378753.png)
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL is an organic compound that features a pyridine ring attached to a propoxy group, which is further connected to a propanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL typically involves the reaction of pyridine derivatives with propanol derivatives under specific conditions. One common method involves the use of 3-pyridylpropanol as a starting material, which undergoes a series of reactions including addition, oximization, and esterification . The reaction conditions are generally moderate, ensuring high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of pyridylalcohols, which exhibit hypoglycemic activity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of coordination polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[3-(Pyrazol-1-yl)propoxy]propan-1-ol: This compound has a similar structure but features a pyrazole ring instead of a pyridine ring.
3-(Pyridin-4-yl)propan-1-ol: Another similar compound with the pyridine ring attached at a different position.
3-(Pyrrolidin-1-yl)propan-1-ol: This compound contains a pyrrolidine ring instead of a pyridine ring.
Uniqueness
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90054-99-2 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
3-(3-pyridin-3-ylpropoxy)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c13-7-3-9-14-8-2-5-11-4-1-6-12-10-11/h1,4,6,10,13H,2-3,5,7-9H2 |
InChI-Schlüssel |
GFVURXJAINAPSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)

![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)
![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)
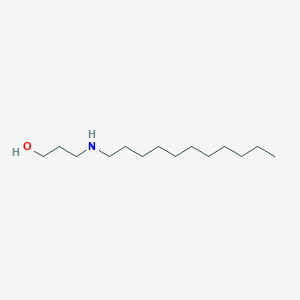
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
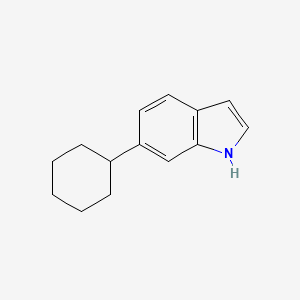
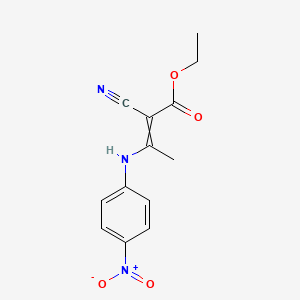
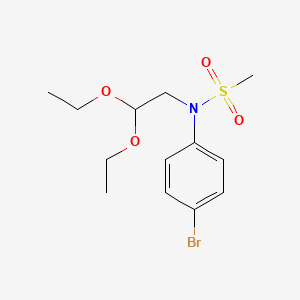
![1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14378736.png)

